2-Fluorobenzyl alcohol
Overview
Description
2-Fluorobenzyl alcohol is a chemical compound that has been the subject of various studies due to its potential applications in synthetic chemistry and biological systems. The compound is characterized by the presence of a fluorine atom attached to the benzyl group, which can influence its chemical behavior and reactivity.
Synthesis Analysis
The synthesis of fluorinated organic compounds, such as 2-fluorobenzyl alcohol, is of significant interest due to their biological and chemical properties. One study describes the synthesis of fluoromethylated products through the photolysis of appropriate 2-nitrobenzyl alcohols, highlighting the role of the 2-nitrobenzyl chromophore in the photosynthetic process . Another study focuses on the enantioselective synthesis of phthalans via copper-catalyzed cyclization and carboetherification of 2-vinylbenzyl alcohols, demonstrating the utility of such reactions in producing biologically active compounds .
Molecular Structure Analysis
The molecular structure of 2-fluorobenzyl alcohol has been investigated using nuclear magnetic resonance (NMR) and ab initio molecular orbital calculations. The conformational energy predictions from these calculations have been compared with experimental data, showing good agreement and highlighting the reliability of such computational methods . Additionally, the rotational spectrum of 2-fluorobenzyl alcohol has been measured, revealing the orientation of the hydroxyl group and the presence of an OH⋯F hydrogen bridge .
Chemical Reactions Analysis
2-Fluorobenzyl alcohol can undergo various chemical reactions, including metal-mediated site-selective functionalization. This process allows for the transformation of fluorobenzyl alcohols into different benzoic acids or lactones, showcasing the regioselectivity and efficiency of organometallic methods . Furthermore, the compound can be used to synthesize benzimidazole derivatives through fluorination from benzylic alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-fluorobenzyl alcohol are influenced by the fluorine substitution. For instance, the introduction of a fluorine atom can enhance the stability of the molecule under oxidizing conditions, as demonstrated by the development of a new benzyl ether-type protecting group for alcohols . The metabolic fate of 2-fluorobenzyl alcohol in rats has also been studied, revealing the formation of glycine conjugates and N-acetylcysteinyl conjugates as metabolites .
Applications and Case Studies
Several studies have explored the applications of 2-fluorobenzyl alcohol derivatives. For example, a Schiff base derived from 4-fluorobenzaldehyde and ethanolamine exhibited good bacteriostatic activity against various bacteria, suggesting potential for the development of new antimicrobial agents . Another study synthesized a compound through Knoevenagel condensation, which displayed antimicrobial activities, further emphasizing the relevance of fluorinated compounds in medicinal chemistry10.
Scientific Research Applications
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Field: Organic Synthesis
- Application : 2-Fluorobenzyl alcohol is used as a reagent and intermediate in research chemical synthesis . It’s a versatile building block for the synthesis of complex compounds .
- Results or Outcomes : The outcomes also depend on the specific synthesis. In general, the use of 2-Fluorobenzyl alcohol as a reagent or intermediate can enable the synthesis of a wide variety of complex organic compounds .
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Field: Pharmaceutical Research
- Application : 2-Fluorobenzyl alcohol has been used in the Nafion-H catalyzed preparation of diphenylmethyl ethers of alcohols .
- Method of Application : The alcohol is subjected to Nafion-H catalysis to prepare diphenylmethyl ethers . The specific experimental procedures would depend on the exact nature of the research being conducted.
- Results or Outcomes : The result of this application is the production of diphenylmethyl ethers .
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Field: Oxidation Reactions
- Application : 2-Fluorobenzyl alcohol undergoes oxidation using graphite oxide under ultrasonic irradiation to yield 2-fluorobenzaldehyde .
- Method of Application : The alcohol is subjected to oxidation using graphite oxide under ultrasonic irradiation . The specific parameters of the ultrasonic irradiation and the concentration of the graphite oxide would be determined by the chemist conducting the reaction.
- Results or Outcomes : The outcome of this reaction is the production of 2-fluorobenzaldehyde .
Safety And Hazards
properties
IUPAC Name |
(2-fluorophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHXDOJPVIHUDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196241 | |
Record name | 2-Fluorobenzylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorobenzyl alcohol | |
CAS RN |
446-51-5 | |
Record name | 2-Fluorobenzyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluorobenzylic alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 446-51-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158274 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Fluorobenzylic alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10196241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluorobenzylic alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.520 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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